2-(4-(4-Methoxyphenyl)cyclohexyl)acetic acid
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Transition Metal Complexes : A study detailed the synthesis and characterization of transition metal complexes with a novel amino acid bearing Schiff base ligand derived from [1-(aminomethyl)cyclohexyl]acetic acid. These compounds exhibited antioxidant properties and selective inhibitory activity against xanthine oxidase, suggesting potential applications in managing oxidative stress-related conditions (Ikram et al., 2015).
Antimicrobial Activity
- Novel Thiadiazole Derivatives : Research on 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid revealed significant antimicrobial activities against various microbial strains, pointing towards potential applications in developing new antimicrobial agents (Noolvi et al., 2016).
Synthetic Methodologies
- Cyclohexenone Synthesis : A method for synthesizing 4,4-disubstituted cyclohexenones via Baeyer–Villiger fragmentation of 1-methoxybicyclo[2.2.2]oct-5-enones was reported. This approach is valuable for generating cyclohexenone derivatives, important intermediates in organic synthesis (Madge & Holmes, 1980).
Novel Compound Synthesis
- Pisiferic Acid Analogues : The total synthesis of (±)-Pisiferic acid and its derivatives was accomplished, showcasing the utility of certain cyclohexyl-based precursors in synthesizing complex natural products. This research contributes to the field of natural product synthesis and could aid in the development of new therapeutic agents (Matsumoto & Usui, 1982).
Material Science Applications
- 5-Oxotetrahydrothio- and Chromylium Salts : Studies on the conversion of methoxy group-containing oxo-diketones to 5-oxo-tetrahydrothio- and chromylium salts reveal potential applications in the development of novel organic materials with unique electronic properties (Kharchenko et al., 1982).
properties
IUPAC Name |
2-[4-(4-methoxyphenyl)cyclohexyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-18-14-8-6-13(7-9-14)12-4-2-11(3-5-12)10-15(16)17/h6-9,11-12H,2-5,10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDLMSGQNDJOQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCC(CC2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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